molecular formula C17H24ClN3O4S B4238013 4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide

4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B4238013
M. Wt: 401.9 g/mol
InChI Key: YUQSUEARRCJJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), a protein kinase that plays a critical role in the immune system.

Mechanism of Action

4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide is a selective inhibitor of JAK3, which is a non-receptor tyrosine kinase that is primarily expressed in immune cells. JAK3 is a critical component of the signaling pathway that is activated by cytokines, such as interleukin-2 (IL-2), interleukin-4 (IL-4), and interleukin-7 (IL-7). Inhibition of JAK3 by 4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide can prevent the activation of this signaling pathway and, therefore, reduce the production of cytokines.
Biochemical and Physiological Effects:
4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have potent immunosuppressive effects in various animal models of autoimmune diseases. Inhibition of JAK3 by 4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide can reduce the production of cytokines, such as IL-2, IL-4, and interferon-gamma (IFN-gamma), which are critical for the activation and proliferation of T cells. In addition, 4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide can also reduce the production of cytokines, such as IL-6 and IL-17, which are involved in the pathogenesis of various autoimmune diseases.

Advantages and Limitations for Lab Experiments

4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments, such as its high potency and selectivity for JAK3. However, 4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide also has some limitations, such as its poor solubility in water and its potential toxicity at high doses. Therefore, it is essential to use appropriate solvents and concentrations when working with 4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments.

Future Directions

4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide has shown promising results in various animal models of autoimmune diseases, and several clinical trials have been conducted to evaluate its safety and efficacy in humans. However, there are still several future directions that need to be explored, such as:
1. Developing more potent and selective JAK3 inhibitors that have better solubility and lower toxicity.
2. Investigating the long-term safety and efficacy of 4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide in humans.
3. Identifying new therapeutic applications for 4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide in other diseases, such as cancer and viral infections.
4. Studying the molecular mechanisms underlying the immunosuppressive effects of 4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide.
Conclusion:
In conclusion, 4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide is a potent inhibitor of JAK3 that has shown promising results in various animal models of autoimmune diseases. 4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments, such as its high potency and selectivity for JAK3. However, 4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide also has some limitations, such as its poor solubility in water and potential toxicity at high doses. Further research is needed to explore the full potential of 4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide as a therapeutic agent for various diseases.

Scientific Research Applications

4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK3 plays a critical role in the immune system by regulating the production of cytokines, which are signaling molecules that mediate immune responses. Inhibition of JAK3 by 4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide can reduce the production of cytokines and, therefore, suppress the immune response.

properties

IUPAC Name

4-chloro-N-(2-morpholin-4-ylethyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O4S/c18-15-4-3-14(13-16(15)26(23,24)21-6-1-2-7-21)17(22)19-5-8-20-9-11-25-12-10-20/h3-4,13H,1-2,5-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQSUEARRCJJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCN3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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